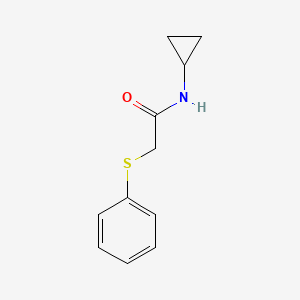

N-cyclopropyl-2-(phenylthio)acetamide

Description

N-Cyclopropyl-2-(phenylthio)acetamide is a sulfur-containing acetamide derivative characterized by a cyclopropyl group attached to the nitrogen atom and a phenylthio (C₆H₅S-) moiety at the adjacent carbon. Its synthesis involves the reaction of 2-chloro-N-cyclopropylacetamide with 3-bromobenzenethiol in acetone under basic conditions (K₂CO₃), yielding a white solid with a molecular ion peak at m/e 286 (M+H)⁺ . Key structural features are confirmed by $ ^1 \text{H NMR} $ (e.g., δ 7.39–7.14 ppm for aromatic protons, δ 3.58 ppm for the methylene group adjacent to sulfur) and $ ^{13} \text{C NMR} $ data . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to generate boronate esters for kinase inhibitor development .

Properties

IUPAC Name |

N-cyclopropyl-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c13-11(12-9-6-7-9)8-14-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYAABDJFKXZAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as acetamides have been found to interact with proteins like the aliphatic amidase expression-regulating protein.

Mode of Action

It’s worth noting that similar compounds have been found to exhibit anti-inflammatory properties. They inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.

Biochemical Pathways

The inhibition of cox enzymes by similar compounds can affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory mediators.

Scientific Research Applications

N-cyclopropyl-2-(phenylthio)acetamide has shown promise in various biological studies:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against several bacterial strains. Its unique structure may facilitate binding to bacterial enzymes, leading to growth inhibition. Laboratory tests have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Anticancer Properties : Research indicates that derivatives of cyclopropyl amides can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation. This compound may play a role in these mechanisms, warranting further investigation into its anticancer efficacy.

- Neurotransmitter Interaction : Studies have explored the interaction of this compound with neurotransmitter receptors, particularly serotonin receptors. Results suggest significant binding affinity, indicating potential applications in treating mood disorders and other neurological conditions.

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecules and as a reagent in various organic reactions. The cyclopropyl groups enhance reactivity and selectivity in chemical transformations, making it an important intermediate in medicinal chemistry.

Study on Antimicrobial Efficacy

A recent laboratory study tested this compound against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable antimicrobial activity, with MIC values comparable to those of standard antibiotics like ampicillin and ciprofloxacin.

Investigation of Anticancer Activity

In vitro studies assessed the anticancer properties of this compound on human cancer cell lines. The findings revealed that the compound could significantly reduce cell viability and induce apoptosis through modulation of key signaling pathways associated with cell growth.

Comparison with Similar Compounds

N-Cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide

- Structure : Features a sulfonyl-substituted imidazole ring instead of phenylthio.

Oxygen-Containing Analogues

N-Cyclopropyl-2-(3-fluorophenoxy)acetamide

- Structure: Substitutes sulfur with oxygen in a fluorophenoxy group.

- Properties : The electron-withdrawing fluorine atom enhances oxidative stability. NMR data ($ ^1 \text{H} $: δ 8.41 ppm for NH) indicate stronger hydrogen bonding compared to sulfur analogues .

Nitrogen-Containing Analogues

N-Cyclopropyl-2-(1H-tetrazol-5-yl)acetamide

N-Cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

- Structure: Incorporates a thiazolidinone ring with a phenylimino group.

- Properties: The thiazolidinone moiety is associated with antimicrobial and antidiabetic activities. Molecular formula: C₁₄H₁₅N₃O₂S .

Complex Aromatic Systems

N-Cyclopropyl-2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetamide

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-cyclopropylacetamide

- Structure : Contains an indole scaffold with a 4-chlorobenzoyl group.

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-2-(phenylthio)acetamide, and how can purity be maximized?

Answer: The synthesis typically involves nucleophilic substitution between 2-chloro-N-cyclopropylacetamide and thiophenol derivatives under reflux conditions (70–100°C) in polar aprotic solvents like acetone or DMF. Potassium carbonate (K₂CO₃) is commonly used as a base to deprotonate the thiol group, enhancing reactivity. For example, heating 2-chloro-N-cyclopropylacetamide with 3-bromobenzenethiol in acetone at 70°C overnight yields the target compound with 96% purity after column chromatography (PE/EA solvent system) . Key steps include:

- Purification: Use flash chromatography (e.g., PE/EA or DCM/MeOH gradients) or recrystallization.

- Yield optimization: Control reaction time (12–24 hours) and stoichiometric ratios (1:1.2 molar ratio of chloroacetamide to thiol).

Q. How can the molecular structure of this compound be confirmed experimentally?

Answer: Structural confirmation relies on spectroscopic and spectrometric techniques:

- ¹H/¹³C NMR: Identify cyclopropyl protons (δ 0.4–0.8 ppm, multiplet) and thioacetamide carbonyl (δ ~170 ppm). Aromatic protons from the phenylthio group appear at δ 7.1–7.4 ppm .

- IR spectroscopy: Detect S–C=O stretch (~1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- High-resolution mass spectrometry (HRMS): Confirm molecular formula (e.g., C₁₁H₁₂NOS requires m/z 218.0645) .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

Answer: Regioselectivity depends on electronic and steric factors:

- Electrophilic aromatic substitution (EAS): The phenylthio group directs electrophiles to meta positions due to its electron-withdrawing nature. Use Lewis acids (e.g., FeCl₃) to enhance reactivity .

- Sulfoxide/sulfone formation: Controlled oxidation with H₂O₂ or mCPBA selectively modifies the sulfur atom .

- Computational modeling: DFT calculations predict reactive sites (e.g., Fukui indices) to guide experimental design .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

- Purity variations: Validate compound purity via HPLC (>95%) and elemental analysis .

- Assay conditions: Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times .

- Structural analogs: Compare activity of derivatives (e.g., fluorophenyl vs. nitrophenyl substituents) to identify pharmacophores .

Q. How does the cyclopropyl group influence the stability of this compound under hydrolytic conditions?

Answer: The cyclopropyl ring enhances steric hindrance, slowing hydrolysis of the acetamide bond. Stability studies in buffered solutions (pH 1–10) show:

- Acidic conditions (pH 1–3): Rapid hydrolysis to 2-(phenylthio)acetic acid and cyclopropylamine.

- Neutral/basic conditions (pH 7–10): Degradation halved compared to non-cyclopropyl analogs .

Methodology: Monitor degradation via LC-MS and quantify kinetics using Arrhenius plots.

Q. What computational methods predict the interaction of this compound with biological targets?

Answer:

- Molecular docking (AutoDock Vina): Simulate binding to enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB ID: 5KIR). Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the cyclopropyl group .

- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories. Calculate RMSD and binding free energies (MM-PBSA) .

- MESP/HOMO-LUMO analysis: Identify electrophilic/nucleophilic regions for reactivity predictions .

Q. How can this compound be modified to enhance solubility without compromising bioactivity?

Answer:

- PEGylation: Introduce polyethylene glycol (PEG) chains at the phenylthio group’s para position.

- Salt formation: React with HCl or sodium bicarbonate to generate water-soluble salts .

- Prodrug design: Mask the acetamide as a tert-butyl carbamate, cleaved in vivo by esterases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.